

Application Notes and Protocols for Dasabuvir Sodium Analytical Standards

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|----------------------|------------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed procedures for the preparation, handling, and analysis of **Dasabuvir sodium** analytical standards. The information is intended to support research, development, and quality control activities involving this direct-acting antiviral agent.

Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] As a critical component of combination therapies for chronic HCV infection, particularly genotype 1, the accurate and reliable analysis of **Dasabuvir sodium** in bulk drug substance and finished pharmaceutical products is paramount.[1] These protocols outline methods for the proper handling of **Dasabuvir sodium** analytical standards and validated analytical procedures for its quantification and stability assessment.

Handling and Storage of Analytical Standards

Proper handling and storage of **Dasabuvir sodium** analytical standards are crucial to maintain their integrity and ensure the accuracy of analytical results.

2.1. Safety Precautions



While **Dasabuvir sodium** is not classified as a hazardous substance, standard laboratory safety practices should be observed.[3]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the standard.[3]
- Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[3]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Skin Contact: Wash the affected area thoroughly with soap and water.[3]
 - Inhalation: Move to fresh air.[3]
 - Ingestion: Rinse mouth with water and seek medical attention.[3]

2.2. Storage Conditions

- Temperature: Store the analytical standard in a controlled environment, typically below 30°C. [4] Refer to the Certificate of Analysis for specific temperature requirements.[5]
- Light and Moisture: Protect the standard from light and moisture by storing it in its original, tightly sealed container in a dry place.[4]

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantification.

- 3.1. Materials and Reagents
- Dasabuvir sodium analytical standard
- Dimethyl sulfoxide (DMSO), HPLC grade
- · Acetonitrile, HPLC grade
- Methanol, HPLC grade



- Deionized water
- Volumetric flasks, Class A
- · Pipettes, calibrated
- Analytical balance
- 3.2. Protocol for Preparation of Stock and Working Standard Solutions
- Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh approximately 10 mg of Dasabuvir sodium analytical standard.
 - Transfer the powder to a 10 mL volumetric flask.
 - Add a small amount of DMSO (e.g., a few drops to 1 mL) to wet and dissolve the powder.
 - Dilute to the mark with a suitable solvent such as acetonitrile or methanol.
 - Mix thoroughly until the standard is completely dissolved.
- Working Standard Solutions:
 - Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
 - For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Analytical Methodologies

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of **Dasabuvir sodium** and its degradation products.

4.1. HPLC-DAD Method for Quantification

This method is suitable for the determination of Dasabuvir in the presence of its degradation products.



Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 μm) |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Detection Wavelength | 244 nm |
| Column Temperature | Ambient |

4.2. Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-DAD method for **Dasabuvir sodium**.

| Parameter | Result |
|-------------------------------|---|
| Linearity Range | 9.78 - 136.92 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range |
| Accuracy (% Recovery) | 99.16% - 100.86% |
| Precision (% RSD) | 1.02% - 2.89% |

Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of **Dasabuvir sodium** and for developing stability-indicating analytical methods.

5.1. General Protocol for Forced Degradation



- Prepare a stock solution of **Dasabuvir sodium** (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of DMSO and the respective stressor solution.
- Expose the solution to the stress conditions as described in the table below.
- At specified time points, withdraw an aliquot of the stressed sample.
- Neutralize the sample if necessary (e.g., acid- and base-stressed samples).
- Dilute the sample with the mobile phase to a suitable concentration (e.g., 100 μg/mL).
- Analyze the sample by HPLC to determine the extent of degradation and to identify any degradation products.

5.2. Stress Conditions

| Stress Condition | Reagent and Conditions |
|------------------------|---|
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 48 hours |
| Oxidative Degradation | 3% H ₂ O ₂ at room temperature for 72 hours |
| Thermal Degradation | 80°C for 72 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) for 72 hours |

5.3. Stability Profile

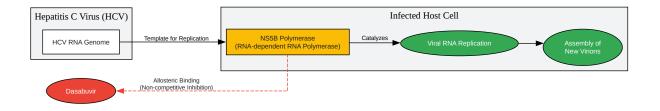
Dasabuvir has been shown to be susceptible to degradation under alkaline conditions, resulting in the formation of at least two degradation products. It is relatively stable under acidic, oxidative, thermal, and photolytic stress conditions.

Visualizations

6.1. Mechanism of Action of Dasabuvir



Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, which is the viral RNA-dependent RNA polymerase. By binding to a distinct allosteric site on the enzyme, Dasabuvir induces a conformational change that ultimately blocks viral RNA synthesis.



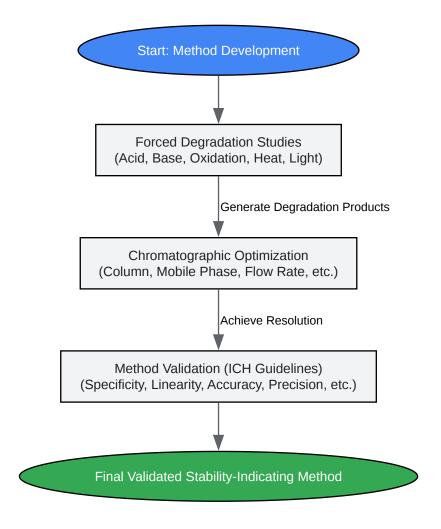
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Caption: Mechanism of action of Dasabuvir as an HCV NS5B polymerase inhibitor.

6.2. Experimental Workflow for Stability-Indicating HPLC Method Development

The development of a stability-indicating HPLC method involves a systematic process to ensure the method can accurately quantify the drug in the presence of its degradation products.





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Caption: Workflow for developing a stability-indicating HPLC method.

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